An In-Depth Technical Guide to cis-3-(Boc-amino)-5-methylpiperidine
An In-Depth Technical Guide to cis-3-(Boc-amino)-5-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate, a chiral piperidine derivative of significant interest in medicinal chemistry. This document delves into its chemical identity, stereospecific synthesis, detailed characterization, and critical applications as a key building block in the development of targeted therapeutics.
Core Identity and Significance
tert-Butyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate, a specific cis-isomer of 3-(Boc-amino)-5-methylpiperidine, is a valuable synthetic intermediate in drug discovery. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties, including aqueous solubility and metabolic stability. The defined stereochemistry at the C3 and C5 positions, coupled with the versatile Boc-protecting group on the amino functionality, makes this compound a crucial component for constructing complex, three-dimensional pharmacophores with high specificity for their biological targets.
The primary CAS number for this specific enantiomer is 1270019-92-5 . Its enantiomer, (tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate), is assigned the CAS number 1203651-07-3 . It is imperative for researchers to use the correct CAS number to ensure the procurement of the desired stereoisomer for their synthetic campaigns.
Table 1: Chemical Identity
| Property | Value |
| Chemical Name | tert-butyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate |
| Synonyms | cis-3-(Boc-amino)-5-methylpiperidine |
| CAS Number | 1270019-92-5 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Typically a solid or oil |
Stereoselective Synthesis: A Strategic Approach
The synthesis of enantiomerically pure piperidine derivatives is a cornerstone of modern pharmaceutical development. The following section outlines a representative stereoselective synthesis, emphasizing the rationale behind the chosen methodology. A common strategy involves the diastereoselective reduction of a substituted pyridine precursor followed by chiral resolution.
Synthesis Workflow
The following diagram illustrates a typical synthetic pathway to obtain the desired cis-isomer.
Caption: Synthetic workflow for cis-3-(Boc-amino)-5-methylpiperidine.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Step 1: Protection of 3-Amino-5-methylpyridine
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To a solution of 3-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting material.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl (5-methylpyridin-3-yl)carbamate.
Causality: The Boc group is introduced to protect the amino functionality during the subsequent reduction step, preventing unwanted side reactions. The use of a base is necessary to neutralize the acid generated during the reaction.
Step 2: Catalytic Hydrogenation
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Dissolve the crude product from Step 1 in an appropriate solvent, such as methanol or ethanol, containing a small amount of acetic acid.
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Add a hydrogenation catalyst, for instance, Rhodium on carbon (Rh/C), under an inert atmosphere.
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Subject the mixture to hydrogenation (typically 50-100 psi of H₂) at room temperature or slightly elevated temperature until the reaction is complete (monitored by GC-MS or LC-MS). This step yields a mixture of cis and trans isomers.
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Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.
Causality: The choice of catalyst and acidic conditions is crucial for favoring the formation of the cis-isomer. Rhodium catalysts are often effective for the hydrogenation of substituted pyridines to the corresponding piperidines with good cis-selectivity.
Step 3: Chiral Resolution
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Dissolve the mixture of isomers in a suitable solvent (e.g., isopropanol or ethyl acetate).
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Add a chiral resolving agent, such as a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid), to form diastereomeric salts.
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Allow the mixture to crystallize. The desired diastereomeric salt will preferentially precipitate.
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Isolate the crystals by filtration and wash with a cold solvent.
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Liberate the free base by treating the diastereomeric salt with a base (e.g., aqueous sodium bicarbonate) and extract the desired enantiomerically pure tert-butyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate into an organic solvent.
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Dry the organic layer and concentrate to obtain the final product.
Causality: Chiral resolution relies on the principle that diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The choice of chiral acid and solvent system is critical for efficient resolution.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Table 2: Key Analytical Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the Boc group protons (singlet, ~1.4 ppm), methyl group protons (doublet), and piperidine ring protons with characteristic splitting patterns for the cis-conformation. |
| ¹³C NMR | Resonances for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), and distinct signals for the piperidine and methyl carbons. |
| Mass Spec (ESI-MS) | A prominent ion corresponding to [M+H]⁺ (m/z ≈ 215.17) and other characteristic fragment ions. |
| Chiral HPLC | A single peak at a specific retention time, confirming high enantiomeric purity when compared to the racemic or other isomeric forms. |
Applications in Drug Discovery
tert-Butyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate is a highly sought-after building block in the synthesis of inhibitors for various therapeutic targets, particularly kinases.
IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway. Its dysregulation is implicated in a range of inflammatory and autoimmune diseases. Several potent and selective IRAK4 inhibitors utilize the cis-3-amino-5-methylpiperidine scaffold.
For example, this building block has been instrumental in the development of clinical candidates like PF-06650833 .[1] The piperidine moiety often serves as a key structural element that orients other functional groups for optimal binding within the kinase active site.
The general synthetic approach involves the deprotection of the Boc group, followed by coupling with a suitably functionalized heterocyclic core.
Caption: General scheme for the use of cis-3-(Boc-amino)-5-methylpiperidine in IRAK4 inhibitor synthesis.
The precise stereochemistry of the piperidine is often crucial for achieving high potency and selectivity, as it dictates the spatial arrangement of substituents that interact with specific residues in the target protein.[2]
Conclusion
tert-Butyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate (CAS: 1270019-92-5) is a fundamentally important chiral building block for the synthesis of advanced pharmaceutical agents. Its well-defined stereochemistry and versatile protecting group strategy provide medicinal chemists with a reliable tool to explore complex chemical space and develop highly specific and potent therapeutics. A thorough understanding of its synthesis and characterization is paramount for its effective application in drug discovery programs.
References
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Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
